molecular formula C15H16N6OS B2890768 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea CAS No. 2034609-46-4

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea

Cat. No.: B2890768
CAS No.: 2034609-46-4
M. Wt: 328.39
InChI Key: RXBNHVKHDZTJFX-UHFFFAOYSA-N
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Description

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a complex organic compound that features a unique combination of pyrazole, pyridine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Synthesis of the Pyridine Ring: The pyridine ring can be constructed via condensation reactions, often involving aldehydes and ammonia or amines.

    Thiazole Ring Formation: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the synthesized rings through a series of nucleophilic substitution reactions, often using reagents like isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or sulfoxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea: shares similarities with other urea derivatives that contain heterocyclic rings, such as:

Uniqueness

What sets this compound apart is the specific combination of pyrazole, pyridine, and thiazole rings, which may confer unique chemical and biological properties. This unique structure could result in distinct reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-10-5-18-15(23-10)20-14(22)17-7-11-3-4-13(16-6-11)12-8-19-21(2)9-12/h3-6,8-9H,7H2,1-2H3,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBNHVKHDZTJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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